(S)-Amino(phenyl)acetonitrile

Biocatalysis Enzymatic Kinetic Resolution Chiral Amine Resolution

Procuring racemic 2-amino-2-phenylacetonitrile introduces an unwanted enantiomer that fails in stereoselective transformations or generates incorrect product configuration, necessitating costly downstream resolution. (S)-Amino(phenyl)acetonitrile (CAS 48108-77-6) solves this directly: - Enantiopure (S)-configuration (XLogP3-AA: 0.8, TPSA: 49.8 Ų) - Preferred substrate for CALB (Novozyme 435) acylation: near-absolute enantioselectivity, 47% yield - Direct chemical or enzymatic hydrolysis to L-phenylglycine with up to 97% ee - Eliminates downstream resolution steps; maximizes atom economy

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
CAS No. 48108-77-6
Cat. No. B1656026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Amino(phenyl)acetonitrile
CAS48108-77-6
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C#N)N
InChIInChI=1S/C8H8N2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,10H2/t8-/m1/s1
InChIKeyJTIHSSVKTWPPHI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Amino(phenyl)acetonitrile in Chiral Synthesis


(S)-Amino(phenyl)acetonitrile (CAS 48108-77-6, molecular formula C8H8N2, molecular weight 132.16 g/mol) is a chiral α-aminonitrile that exists as the (S)-configured enantiomer of 2-amino-2-phenylacetonitrile [1]. This compound features a stereogenic α-carbon bearing an amino group, a nitrile group, and a phenyl substituent, with computed XLogP3-AA of 0.8, topological polar surface area of 49.8 Ų, and one hydrogen bond donor [1]. Its primary utility lies in serving as a chiral building block for asymmetric synthesis of non-proteinogenic amino acids and pharmaceutical intermediates, particularly (S)-phenylglycine derivatives [2].

Stereochemical control Enantiopure (S)-α-aminonitrile building block
Asymmetric synthesis Precursor for (S)-phenylglycine derivatives
Chiral integrity Defined stereochemistry for enzymatic resolution

Why Racemic 2-Amino-2-phenylacetonitrile Cannot Substitute


Generic or racemic 2-amino-2-phenylacetonitrile (CAS 16750-42-8 or racemic mixture) cannot functionally replace the enantiopure (S)-enantiomer in applications requiring defined stereochemical outcomes. In enzymatic resolution systems, the (R)- and (S)-enantiomers exhibit fundamentally different substrate recognition profiles: nitrilase variants from Pseudomonas fluorescens EBC191 show divergent enantioselectivity, with certain variants producing (S)-phenylglycine preferentially while others achieve near-complete enantioconversion to (R)-phenylglycine while leaving (S)-phenylglycinonitrile unreacted [1]. Furthermore, Candida antarctica lipase B catalyzes acylation with near-absolute preference for the (S)-enantiomer over the (R)-enantiomer [2]. Procuring the racemate would introduce an unwanted enantiomer that either fails to react in stereoselective transformations or generates the incorrect product configuration, necessitating costly downstream resolution steps.

Enzyme enantioselectivity profile may differ with racemic mixture; reported CALB and nitrilase preferences are enantiomer-specific.
Stereochemical outcome in downstream synthesis may shift; unwanted enantiomer can lead to incorrect product configuration.

Comparative Evidence: (S)-Form vs. Racemate and (R)-Enantiomer


CALB Lipase: (S)-Enantiomer Acylation Selectivity

Candida antarctica lipase B (Novozyme 435) catalyzes the acylation of 2-amino-2-phenylacetonitrile with near-absolute enantioselectivity for the (S)-enantiomer over the (R)-enantiomer, yielding a near enantiopure product at 47% isolated yield [1]. In contrast, the same enzyme shows near-absolute enantioselectivity for (R)-1-phenylethylamine as a benchmark substrate, confirming the substrate-specific stereochemical preference profile [1]. This quantitative selectivity enables preparative kinetic resolution where the (S)-enantiomer is selectively converted while the (R)-enantiomer remains unreacted.

CALB Acylation
Head-to-head
Near-absolute (S)-selectivity; near enantiopure product at 47% yield
Assay-response context for enzymatic resolution
E value not reported; yield under specific conditions
Biocatalysis Enzymatic Kinetic Resolution Chiral Amine Resolution

Nitrilase Variant: (S)-Enantiomer Unconverted

Recombinant E. coli cells expressing the wild-type arylacetonitrilase (NitA) from Pseudomonas fluorescens EBC191 converted (R,S)-phenylglycinonitrile preferentially to (S)-phenylglycine with low enantioselectivity [1]. In contrast, a variant of NitA showed almost complete enantioconversion, producing (R)-phenylglycine while leaving (S)-phenylglycinonitrile essentially unreacted [1]. This differential behavior demonstrates that the (S)-enantiomer serves as the non-substrate enantiomer in this variant system, enabling preparative separation where (S)-phenylglycinonitrile can be recovered in high enantiopurity after enzymatic conversion of the (R)-enantiomer.

Nitrilase Variant
Head-to-head
(S)-enantiomer unconverted; (R)-enantiomer nearly fully converted to (R)-phenylglycine
Supports enantiocomplementary substrate selection
Wild-type NitA shows low enantioselectivity
Nitrilase Engineering Enantioconvergent Synthesis Dynamic Kinetic Resolution

Tartaric Acid Resolution of (S)-Enantiomer

Racemic 2-amino-2-phenylacetonitrile can be resolved into its enantiomers by reaction with optically active tartaric acid in the presence of C2-C8 alkanoic acids, yielding the tartaric acid salt of the desired enantiomer [1]. While the patent does not report specific ee values for the resolved product, the methodology establishes a classical resolution pathway where the (S)-enantiomer can be isolated with stereochemical purity dependent on crystallization optimization. The resolution method provides a scalable alternative to asymmetric synthesis for producing enantiopure (S)-amino(phenyl)acetonitrile.

Classical Resolution
Reported
Diastereomeric salt with tartaric acid enables (S)-isolation
Scalable resolution pathway available
Specific ee not reported; crystallization optimization required
Classical Resolution Chiral Separation Process Chemistry

Cellulose Triacetate CSP Chiral Separation

Cellulose triacetate chiral stationary phases (CSPs) coated on underivatized silica gel demonstrate discriminating chiral recognition for α-alkyl phenyl acetonitrile enantiomers, including the separation of four α-alkyl phenyl acetonitrile derivatives [1]. The study examined capacity factors (k′) and separation factors (α) as a function of alcohol mobile phase modifiers and coating solvent concentration [1]. While the target compound (S)-amino(phenyl)acetonitrile (CAS 48108-77-6) is an α-amino rather than α-alkyl substituted derivative, the structural class provides relevant chromatographic precedent that enantiomeric resolution is analytically achievable using polysaccharide-based CSPs under optimized mobile phase conditions.

Chiral HPLC
Class-level
Cellulose triacetate CSPs separate α-alkyl phenyl acetonitrile enantiomers
Analytical method development context for enantiopurity verification
Compound-specific method validation needed
Chiral Chromatography Analytical Method Development Enantiopurity Verification

Bacterial Nitrilase: (R)-Enantiomer to D-Phenylglycine

Pseudomonas aeruginosa 10145 whole cells catalyze the transformation of 2-phenyl-2-aminoacetonitrile to D-phenylglycine. Without inducer, 18% conversion to D-phenylglycine occurs in 1 hour with >95% enantiomeric excess [1]. When an inducer is added to the growth medium, nitrile-hydrolyzing activities increase, leading to total conversion of (R)-2-phenyl-2-aminoacetonitrile to D-phenylglycine within 30 minutes, with 50% isolated yield [1]. The (S)-enantiomer is not a substrate for this biocatalyst, meaning procurement of (R)-enantiomer (CAS 48108-79-0) rather than (S)-enantiomer is required for D-phenylglycine production via this enzymatic route.

P. aeruginosa Biocatalysis
Head-to-head
(S)-enantiomer not converted; (R)-enantiomer yields D-PG with >95% ee
Guides enantiomer procurement for D-PG synthesis
Induction increases conversion rate
Whole-Cell Biocatalysis Nitrilase Activity D-Amino Acid Production

(S)-Enantiomer in Semisynthetic Penicillin Synthesis

α-Amino-fenil-acetonitril (amino(phenyl)acetonitrile) serves as a valuable intermediate in the production of semisynthetic penicillins, specifically ampicillin, where it provides the D-(-)-α-amino-phenylacetamido side chain moiety [1]. The patent literature identifies the compound's role in synthesizing N-6-(D-/-)-(-α-amino-phenyl-acetamido)-penicillanic acid, the core structure of ampicillin-class antibiotics [1]. The (S)-configured enantiomer is the direct precursor to L-phenylglycine, which after appropriate stereochemical manipulation (or direct use in D-configured form) enables side-chain construction for β-lactam antibiotic derivatives.

β-Lactam Intermediate
Reported
(S)-form is precursor to L-phenylglycine for ampicillin side-chain
Pharmaceutical intermediate context for β-lactam synthesis
Enantiopurity critical for pharmaceutical use
Beta-Lactam Antibiotics Semisynthetic Penicillin Synthesis Ampicillin Precursor

Procurement & Research Scenarios for (S)-Amino(phenyl)acetonitrile


CALB Lipase Kinetic Resolution of (S)-Derivatives

Procure (S)-amino(phenyl)acetonitrile when using CALB (Novozyme 435) for acylation-based kinetic resolution. The enzyme exhibits near-absolute enantioselectivity for the (S)-enantiomer, producing near enantiopure acylated product at 47% yield with ethyl phenylacetate as acyl donor [1]. The (R)-enantiomer remains largely unreacted under these conditions, making (S)-amino(phenyl)acetonitrile the kinetically preferred substrate for preparative resolution workflows targeting (S)-configured amino acid derivatives.

Nitrilase Variant for (R)-Phenylglycine Synthesis

Procure (S)-amino(phenyl)acetonitrile as the non-substrate enantiomer in systems employing NitA variants from Pseudomonas fluorescens EBC191. These variants achieve almost complete enantioconversion of the (R)-enantiomer to (R)-phenylglycine while leaving the (S)-enantiomer unreacted [1]. This enables preparative separation where (S)-phenylglycinonitrile can be recovered and recycled. Conversely, if (S)-phenylglycine is the desired product, wild-type NitA (which preferentially produces (S)-phenylglycine with low enantioselectivity) or alternative biocatalysts should be employed.

L-Phenylglycine from (S)-Phenylglycinonitrile Hydrolysis

Procure (S)-amino(phenyl)acetonitrile for direct chemical or enzymatic hydrolysis to L-phenylglycine, a valuable non-proteinogenic amino acid building block for pharmaceutical synthesis. Bacterial nitrilase systems can convert phenylglycinonitrile to L-phenylglycine with high optical purity; one reported system yields L-phenylglycine in 52% yield with 97% ee from D,L-phenylglycine nitrile [1]. Starting with enantiopure (S)-phenylglycinonitrile eliminates the need for downstream resolution and maximizes atom economy in L-phenylglycine synthesis.

Tartaric Acid Resolution Scale-Up

Procure racemic 2-amino-2-phenylacetonitrile and use (S)-amino(phenyl)acetonitrile as the target isolated enantiomer in classical resolution protocols employing optically active tartaric acid with C2-C8 alkanoic acid solvent systems [1]. This resolution methodology provides a scalable industrial route to enantiopure (S)-amino(phenyl)acetonitrile via diastereomeric salt crystallization, suitable for process chemistry development and manufacturing campaigns where asymmetric synthesis is not economically viable.

Application
Selection Property
Validation Focus
Lipase-catalyzed kinetic resolution
Substrate enantioselectivity profile
Acylated product enantiopurity
Nitrilase variant biocatalysis
Enantiomer-specific substrate recognition
Conversion selectivity and (S)-recovery
L-Phenylglycine hydrolysis
Hydrolysis enantioselectivity
Product optical purity (ee)
Diastereomeric resolution scale-up
Crystallization efficiency
Isolated enantiomeric excess

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